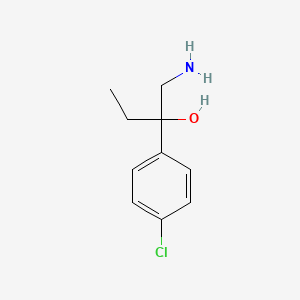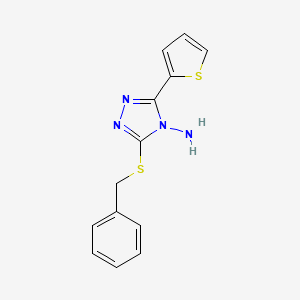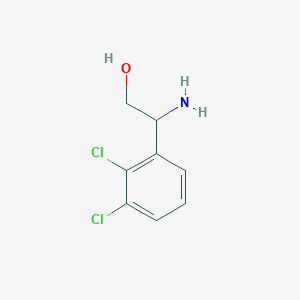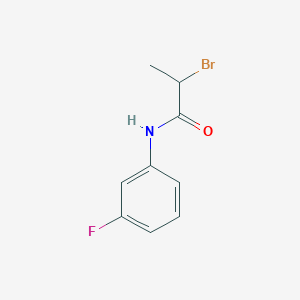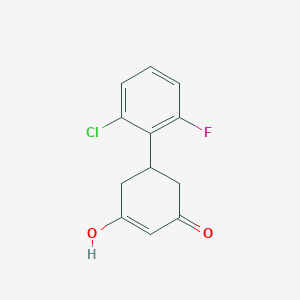
5-(2-Chloro-6-fluoro-phenyl)-3-hydroxy-cyclohex-2-enone
Descripción general
Descripción
The compound "5-(2-Chloro-6-fluoro-phenyl)-3-hydroxy-cyclohex-2-enone" is a derivative of cyclohexenone, which is a six-membered ring containing a ketone and an alkene functional group. The structure of this compound suggests that it may have interesting chemical properties and potential applications in organic synthesis as a building block for more complex molecules.
Synthesis Analysis
The synthesis of cyclohexenone derivatives can involve various strategies, including the use of chiral building blocks and stereoselective addition reactions. For instance, optically active cyclohexenone derivatives can be synthesized from readily available starting materials using key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion . Additionally, conjugate additions to chiral cyclohexenones can occur with good to excellent diastereoselectivities, which is crucial for the synthesis of 3-substituted cyclohexanone derivatives .
Molecular Structure Analysis
The molecular structure of cyclohexenone derivatives can be studied using various spectroscopic techniques, including IR and NMR spectroscopy. These techniques can help determine the predominant forms of the compounds in solutions and in the crystalline state, as demonstrated in the study of furylcyclohexenones . X-ray diffraction analysis can also be employed to establish the molecular structure of these compounds, providing insights into their conformation and stereochemistry .
Chemical Reactions Analysis
Cyclohexenone derivatives can undergo a variety of chemical reactions, including regioselective heterocyclization, which can lead to the formation of bridged heterocycles . The reactivity of these compounds can be influenced by the presence of substituents on the cyclohexenone ring, which can affect the outcome of reactions such as chlorination and photodimerization . The photophysical properties of substituted cyclohexenones can also be studied to understand the behavior of these compounds under light irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexenone derivatives are influenced by their molecular structure. The presence of substituents such as chloro, fluoro, and hydroxy groups can affect the compound's reactivity, solubility, and stability. For example, the chlorination of dimethylphenols leads to the formation of polychlorocyclohexenones with distinct structural features that determine their preferred conformations . The inclusion of cyclohexenone in complexes with optically active hosts can lead to selective photodimerization, resulting in the formation of optically pure dimers .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
One-Pot Synthesis
A one-pot, three-component synthesis method for derivatives of cyclohex-2-enone, including 3-hydroxy-cyclohex-2-enone, was developed using ultrasound irradiation. This method offers advantages like environmental friendliness, high yields, and a simple work-up procedure (Song et al., 2015).
Regioselective Heterocyclization
The compound undergoes regioselective heterocyclization to produce bridged heterocycles, a method useful in organic synthesis (Majumdar, Samanta & Basu, 2003).
Enantioselective Photodimerization
Enantioselective photodimerization of cyclohex-2-enone in single crystals has been studied, offering insights into the synthesis of optically active compounds (Tanaka et al., 1999).
Reactions with Aziridines
Research has explored the reactions of cyclohex-2-enone derivatives with aziridines, leading to the formation of unique compounds (Archer & Singer, 1976).
Cycloaddition Reaction Studies
Studies on the cycloaddition reactions of cyclohex-2-enone derivatives have provided insights into their use in organic synthesis and material science, including applications in non-linear optical materials and neurodegenerative disease treatment (Ivanova & Spiteller, 2018).
Molecular and Crystallographic Studies
- Crystal Structure Analysis: Research involving the crystal structure analysis of cyclohex-2-enone derivatives has helped in understanding their potential as pharmaceutical agents and their anticancer properties (Kokila, Kiran & Ramakrishna, 2017).
Applications in Organic Synthesis
Organometallic Synthesis
Cyclohex-2-enone derivatives have been utilized in organometallic synthesis, demonstrating their role as synthetic equivalents for certain cations in organic reactions (Kelly et al., 1981).
Organocatalytic Synthesis
The use of cyclohex-2-enone derivatives in organocatalytic synthesis has been demonstrated, highlighting their potential as chiral building blocks in the creation of complex molecules (Bolze, Dickmeiss & Jørgensen, 2008).
Propiedades
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,6-7,15H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNJRLQVFJOHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



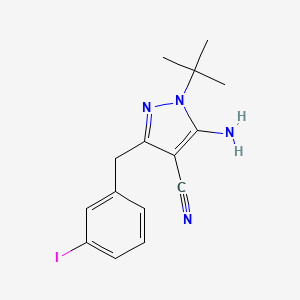
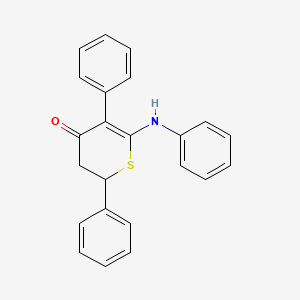

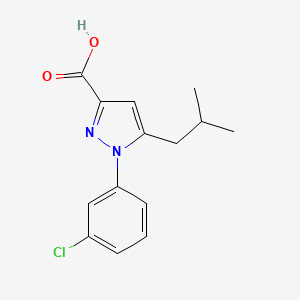
![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)

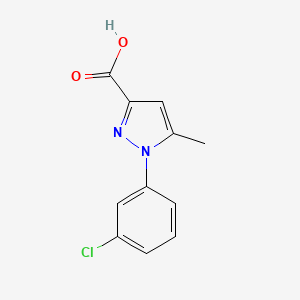
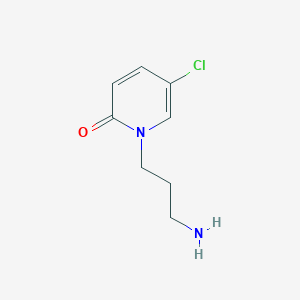
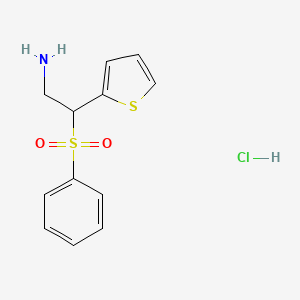
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)
